2-acetyl-N-benzylhydrazinecarbothioamide

Description

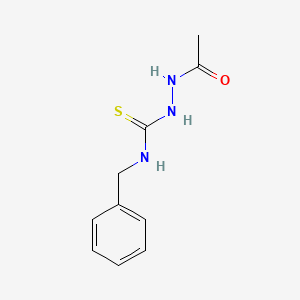

2-Acetyl-N-benzylhydrazinecarbothioamide, a member of the broader class of hydrazinecarbothioamides, is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a hydrazine (B178648) core linked to a benzyl (B1604629) group and an acetyl moiety, bestows upon it a unique combination of reactivity and biological potential.

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds characterized by the presence of a hydrazine group attached to a thioamide functionality. ontosight.ai This structural motif makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, such as thiazoles, pyrazoles, and thiadiazoles. arkat-usa.orgresearchgate.net The versatility of the hydrazinecarbothioamide core allows for the introduction of various substituents, leading to a diverse library of derivatives with a broad spectrum of chemical and physical properties. ontosight.ai

The chemistry of hydrazinecarbothioamides is rich and varied, with the sulfur and nitrogen atoms of the thioamide and hydrazine groups providing multiple reactive sites for chemical transformations. These compounds can participate in a range of reactions, including cyclization, condensation, and coordination with metal ions. arkat-usa.org This reactivity has been extensively exploited in the development of novel synthetic methodologies and the construction of complex molecular architectures.

The general structure of a hydrazinecarbothioamide derivative is depicted below, highlighting the key functional groups that contribute to its chemical reactivity.

Table 1: Key Functional Groups in Hydrazinecarbothioamide Derivatives

| Functional Group | Chemical Formula | Role in Reactivity |

| Hydrazine | -NH-NH₂ | Nucleophilic center, participates in condensation and cyclization reactions. |

| Thioamide | -(C=S)-NH- | Can act as a nucleophile or electrophile, involved in cyclization and coordination. |

The specific compound, this compound, incorporates an acetyl group and a benzyl group, which further modulate its electronic and steric properties, influencing its reactivity and potential biological interactions.

The significance of this compound and its analogs lies primarily in their potential as bioactive molecules. The broader class of hydrazinecarbothioamides has been extensively investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ainih.govacademicjournals.org

The research trajectory for compounds within this class often begins with their synthesis and structural characterization, followed by screening for various biological activities. For instance, studies on substituted (E)-2-benzylidenehydrazinecarbothioamide compounds, which share a similar structural backbone, have demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi. researchgate.net

Derivatives of hydrazinecarbothioamide have also been explored for their potential as antihyperglycemic agents, with some compounds showing the ability to lower blood glucose levels in preclinical studies. nih.gov Furthermore, the incorporation of a phenylsulfonyl group into the hydrazinecarbothioamide scaffold has been investigated as a strategy to enhance antidiabetic activity. nih.gov

The research on this compound itself is still in its nascent stages, with much of the current understanding extrapolated from studies on closely related compounds. However, the presence of the benzyl and acetyl groups is expected to influence its lipophilicity and ability to interact with biological targets, making it a promising candidate for further investigation.

Current academic research on hydrazinecarbothioamides is multifaceted, with a strong emphasis on the design and synthesis of novel derivatives with enhanced biological activities. Researchers are exploring the structure-activity relationships (SAR) of these compounds to identify the key structural features responsible for their therapeutic effects. academicjournals.org This involves systematically modifying the substituents on the hydrazinecarbothioamide core and evaluating the impact of these changes on their biological profiles.

One area of active investigation is the development of hydrazinecarbothioamide-based compounds as anticancer agents. For example, novel carbazole (B46965) hydrazine-carbothioamide scaffolds have been synthesized and shown to possess potent antioxidant, anticancer, and antimicrobial properties. nih.gov These studies often involve in vitro screening against various cancer cell lines and investigation of the underlying mechanisms of action.

Another significant research direction is the exploration of hydrazinecarbothioamides as antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new classes of antimicrobial drugs. The ability of hydrazinecarbothioamides to interfere with essential microbial pathways makes them attractive candidates for the development of novel antibacterial and antifungal agents. researchgate.net

The versatility of the hydrazinecarbothioamide scaffold also makes it a valuable tool in the synthesis of complex heterocyclic systems with potential applications in materials science and coordination chemistry. arkat-usa.orgresearchgate.net The ability of these compounds to act as ligands for a variety of metal ions is being explored for the development of new catalysts and functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-acetamido-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-8(14)12-13-10(15)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJGMYCBAQERQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl N Benzylhydrazinecarbothioamide

Synthetic Routes to 2-Acetyl-N-benzylhydrazinecarbothioamide and its Core Scaffold

The synthesis of the this compound scaffold can be achieved through several established chemical methodologies, primarily involving condensation and nucleophilic substitution reactions. The incorporation of the acetyl group can be planned at different stages of the synthesis.

Condensation reactions are fundamental in the chemistry of hydrazine (B178648) derivatives. A prevalent reaction involves the condensation of thiosemicarbazide (B42300) with various aldehydes and ketones to form the corresponding thiosemicarbazones. researchgate.net This reaction is typically conducted by refluxing the reactants in ethanol (B145695) with a catalytic amount of glacial acetic acid. mdpi.comirjmets.com While this method does not directly yield this compound, it is a principal transformation of the parent thiosemicarbazide core, illustrating the reactivity of the hydrazine moiety. The formation of thiosemicarbazones is a key step in the synthesis of many biologically active molecules. nih.gov

The most direct and widely employed method for synthesizing 1,4-disubstituted thiosemicarbazides, such as this compound, is the nucleophilic addition of an acid hydrazide to an isothiocyanate. researchgate.netresearchgate.net This reaction involves the attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate.

For the target compound, this involves the reaction between acetohydrazide and benzyl (B1604629) isothiocyanate. nih.gov The synthesis is typically performed by dissolving the acetohydrazide in a suitable solvent like ethanol, followed by the addition of benzyl isothiocyanate. nih.gov The reaction mixture is then heated, often at the solvent's boiling point, for several hours to ensure completion. nih.gov This approach is highly efficient for generating a wide array of thiosemicarbazide derivatives. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| Acetohydrazide | Benzyl isothiocyanate | Ethanol | Reflux | This compound | nih.gov |

There are two primary strategies for introducing the acetyl group into the N-benzylhydrazinecarbothioamide scaffold:

Pre-functionalization Approach: This strategy involves using a starting material that already contains the acetyl group. As described in the previous section, the use of acetohydrazide as the nucleophile in the reaction with benzyl isothiocyanate is the most straightforward example of this approach. nih.gov This method builds the desired molecule directly without the need for subsequent modification.

Post-functionalization Approach: An alternative route involves the synthesis of an unacetylated precursor, such as N-benzylhydrazinecarbothioamide, followed by an acetylation step. This can be achieved using standard acetylating agents. For instance, the precursor can be treated with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield the final acetylated product. google.com It is important to control the reaction conditions, as the use of reactive acetylating agents like acetyl chloride can sometimes promote a competing cyclization reaction to form 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

Preparation of this compound Analogues and Derivatives

The thiosemicarbazide core of this compound is a valuable synthon for constructing a variety of derivatives, including those derived from natural products and complex heterocyclic systems.

A semisynthetic route to this compound can be developed by utilizing precursors from natural sources. Benzyl isothiocyanate, a key reactant in the synthesis, is a well-known phytochemical found in plants of the Moringaceae family, particularly in the seeds of Moringa oleifera. This naturally occurring isothiocyanate can be isolated and subsequently used as a bio-based starting material. The reaction of Moringa-derived benzyl isothiocyanate with synthetically produced acetohydrazide provides a direct semisynthetic pathway to the title compound, bridging natural product chemistry with conventional organic synthesis.

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Thiadiazole Derivatives: 1-Acylthiosemicarbazides are common starting materials for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. nih.govjocpr.com The acid-catalyzed cyclization of this compound involves an intramolecular condensation and dehydration. This transformation is typically achieved by heating the compound in the presence of a strong acid or dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield 2-(benzylamino)-5-methyl-1,3,4-thiadiazole. jocpr.comderpharmachemica.com

| Precursor | Cyclizing Agent | General Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Conc. H₂SO₄ or POCl₃ | Heating/Reflux | 2-(Benzylamino)-5-methyl-1,3,4-thiadiazole | jocpr.comderpharmachemica.com |

Imidazo[2,1-b]thiazole (B1210989) Derivatives: The 1,3,4-thiadiazole scaffold can be further elaborated to construct fused heterocyclic systems. A common route to imidazo[2,1-b] researchgate.netderpharmachemica.comirjmets.comthiadiazoles involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone. derpharmachemica.comirjmets.com The 2-(benzylamino)-5-methyl-1,3,4-thiadiazole, synthesized from the title compound, can be condensed with various substituted α-bromoacetophenones. derpharmachemica.com The reaction is typically carried out by refluxing the components in a solvent such as absolute ethanol, leading to the formation of the fused 2,6-disubstituted imidazo[2,1-b] researchgate.netderpharmachemica.comirjmets.comthiadiazole ring system. derpharmachemica.comirjmets.com This multi-step process transforms a simple thiosemicarbazide into a more complex and rigid molecular framework.

| Reactant 1 | Reactant 2 (α-haloketone) | Solvent | Condition | Product Core Structure | Reference |

|---|---|---|---|---|---|

| 2-(Benzylamino)-5-methyl-1,3,4-thiadiazole | Substituted 2-Bromoacetophenone | Ethanol | Reflux | 2-(Benzylamino)-5-methyl-6-(substituted-phenyl)imidazo[2,1-b] researchgate.netderpharmachemica.comirjmets.comthiadiazole | derpharmachemica.comirjmets.com |

Modifications for Sulphonamide-Containing Thiosemicarbazones

The integration of a sulphonamide group into the thiosemicarbazone framework is a significant modification that can be achieved through a multi-step synthetic pathway. This process is designed to conjugate aryl sulphonamides with a thiosemicarbazone moiety, potentially creating compounds with dual functionalities. researchgate.netnih.gov The general synthetic strategy typically involves a three-step procedure that avoids the need for column chromatography purification. nih.govnih.gov

The synthesis commences with the conversion of commercially available aryl amino-sulphonamides into their corresponding isothiocyanates. researchgate.net This is a crucial activation step that prepares the sulphonamide component for subsequent linkage. The second step involves the nucleophilic addition of hydrazine to the isothiocyanate. researchgate.netnih.govnih.gov This reaction forms the thiosemicarbazide intermediate, which contains the core structure necessary for the final condensation.

The final step is an acid-promoted condensation of the sulphonamide-containing thiosemicarbazide with a suitable aldehyde or ketone. nih.govnih.gov This condensation reaction forms the characteristic C=N (imine) bond of the thiosemicarbazone. A patent describing a similar method outlines the reaction of a sulphonamide derivative with a thiosemicarbazide derivative by heating in the presence of methyl alcohol to yield the final thiosemicarbazone product. google.com

This synthetic approach allows for systematic modification of several structural factors, including the position of the sulphonamido group on the aromatic ring, the nature of the aromatic residue itself, and the types of substituents on the aldehyde or ketone. researchgate.netnih.gov

Table 1: Synthetic Steps for Sulphonamide-Containing Thiosemicarbazones researchgate.netnih.govnih.gov

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Isothiocyanation | Amino-sulfonamides, Thiophosgene or equivalent | Aryl isothiocyanate-sulphonamide |

| 2 | Hydrazine Addition | Isothiocyanate derivative, Hydrazine hydrate | Sulphonamide-thiosemicarbazide |

Microwave-Assisted Synthesis Protocols for Thiosemicarbazones

Microwave-assisted synthesis has emerged as a rapid, efficient, and straightforward alternative to conventional heating methods for the preparation of thiosemicarbazones. acs.orgsemanticscholar.org This technique significantly reduces reaction times while often providing satisfactory to high yields and pure compounds. mdpi.comnih.gov

The microwave-assisted synthesis of thiosemicarbazones typically involves the reaction of thiosemicarbazide intermediates with aldehydes or ketones. mdpi.comnih.gov The reaction can be carried out in a solvent, such as ethanol with a few drops of glacial acetic acid as a catalyst, or under solvent-free conditions. mdpi.comnih.gov The use of microwave irradiation is suitable for both the imine bond formation in the final condensation step and for the synthesis of the thiosemicarbazide precursors themselves. acs.orgsemanticscholar.org

The advantages of this methodology are stark when compared to traditional procedures. For instance, a reaction that might take 8 hours under conventional reflux in ethanol can be completed in as little as 3 minutes under solvent-free microwave conditions or 20-40 minutes in ethanol with microwave heating. mdpi.comnih.gov Not only are the reaction times drastically shorter, but the yields obtained via microwave-assisted synthesis are often higher than those achieved through traditional reflux methods. mdpi.com This efficiency makes microwave irradiation an attractive protocol for the synthesis of libraries of thiosemicarbazone derivatives for further study. acs.orgsemanticscholar.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Reflux Synthesis of Thiosemicarbazones mdpi.com

| Synthesis Method | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Microwave Irradiation | Ethanol | 20–40 minutes | Satisfactory |

| Microwave Irradiation | Solvent-Free | 3 minutes | Satisfactory |

Mechanistic Investigations of Biological Activity of 2 Acetyl N Benzylhydrazinecarbothioamide Analogues

Enzyme Inhibition Profiles

Aldose Reductase (AR) Inhibition

Analogues of 2-acetyl-N-benzylhydrazinecarbothioamide have been investigated for their potential to inhibit aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. The polyol pathway, in which AR is the first and rate-limiting enzyme, becomes particularly active during hyperglycemic conditions, leading to the accumulation of sorbitol. This accumulation is a contributing factor to the development of diabetic neuropathy, retinopathy, and nephropathy.

A study focused on the synthesis of novel hydrazinecarbothioamides incorporating an imidazo[2,1-b]thiazole (B1210989) moiety identified a direct analogue of the subject compound, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzylhydrazinecarbothioamide , as a potential inhibitor of aldose reductase. While specific inhibitory concentration (IC₅₀) values were not provided in the referenced study, the synthesis and characterization of this compound were detailed, suggesting its relevance as part of a series of compounds evaluated for AR inhibitory activity. The core structure of N-benzylhydrazinecarbothioamide is a key feature of the synthesized analogues.

| Compound Name | Chemical Formula | Molecular Weight | Relevance |

|---|---|---|---|

| 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzylhydrazinecarbothioamide | C₂₁H₁₈BrN₅OS₂ | 500.43 g/mol | Investigated for Aldose Reductase inhibition. |

DNA Methyltransferase (DNMT) Interaction and Inhibition

As of the latest available research, there are no specific studies that have investigated the inhibitory activity of this compound or its direct analogues on DNA Methyltransferases (DNMTs). DNMTs are crucial enzymes in the regulation of gene expression through the process of DNA methylation, and their inhibitors are explored as potential cancer therapeutics. While various chemical scaffolds are known to inhibit DNMTs, the hydrazinecarbothioamide class to which the subject compound belongs has not been specifically identified in the literature as having this activity.

Ubiquitin-Specific Protease 1 / USP1-Associated Factor 1 (USP1/UAF1) Deubiquitinase Inhibition

There is currently no scientific literature available that documents the screening or inhibitory effects of this compound or its analogues against the USP1/UAF1 deubiquitinase complex. The USP1/UAF1 complex is a key regulator of DNA damage response pathways, making it an attractive target for cancer therapy. Research into USP1/UAF1 inhibitors has identified several small molecules, but none that share the specific chemical structure of the compound .

Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

There are no available research findings that have specifically evaluated this compound or its close structural analogues for inhibitory activity against DYRK1A. DYRK1A is a kinase involved in a wide range of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. While the search for novel DYRK1A inhibitors is an active area of research, with various heterocyclic compounds being investigated, the this compound scaffold has not been reported among them.

Modulation of Cellular Pathways and Molecular Targets

Activation of Heme Oxygenase-1 (HO-1) Pathway

Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms, playing a significant role in counteracting inflammation and oxidative stress. researchgate.net The induction of HO-1 is considered a valuable therapeutic strategy in various diseases characterized by oxidative stress. nih.gov While the primary focus of many studies has been on the inhibition of HO-1 in the context of cancer therapy, the activation of this pathway is also of significant interest. nih.gov

Involvement of Nitric Oxide (NO) and cGMP/PKG/K+ATP Pathways

The nitric oxide (NO) signaling pathway, which involves cyclic guanosine (B1672433) monophosphate (cGMP), protein kinase G (PKG), and ATP-sensitive potassium (K+ATP) channels, is a crucial regulator of various physiological processes. This pathway is particularly noted for its role in cardioprotection and the modulation of aqueous humor dynamics in the eye. nih.govnih.gov The activation of this pathway by NO-donating compounds has been a strategy in the development of new therapeutics. uaclinical.comgoogle.com

While the therapeutic potential of modulating the NO/cGMP/PKG/K+ATP pathway is well-established, there is a lack of specific research in the public domain directly investigating the involvement of this compound or its analogues with this signaling cascade.

Central Opioid Receptor (μ and δ) Modulation

The μ (mu) and δ (delta) opioid receptors are key targets in the central nervous system for pain management. nih.gov The modulation of these receptors by various ligands can produce a range of effects, from analgesia to the development of tolerance. nih.govduke.edu The search for novel, non-peptidic ligands that can selectively modulate these receptors is an active area of research. frontiersin.org

Despite the extensive investigation into opioid receptor modulators, there is no direct evidence in the available scientific literature to suggest that this compound or its analogues interact with and modulate central μ and δ opioid receptors.

Interference with Efflux Pumps: P-glycoprotein (P-gp/ABCB1) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide variety of chemotherapeutic agents out of the cell. nih.govtsijournals.com The inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs. nih.gov

Compounds that effectively modulate P-gp often share certain physicochemical properties, such as the presence of aromatic domains and a basic nitrogen atom. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insights. For instance, glibenclamide and its synthetic derivatives have been shown to inhibit P-gp, and it is suggested that sulfonylurea drugs may act as general inhibitors of ABC transporters. nih.gov The ability of various compounds to inhibit P-gp is often assessed by their capacity to increase the intracellular accumulation of known P-gp substrates like rhodamine 123. nih.gov

Table 1: P-glycoprotein Inhibition by Related Compound Classes This table is for illustrative purposes based on general findings in the field and does not represent data for this compound itself.

| Compound Class | P-gp Inhibition | Mechanism of Action |

| Sulfonylureas | Yes | Competitive Inhibition |

| N-acylphenothiazines | Yes | Modulator-cell membrane interactions |

Targeting of Kinases and Signaling Proteins (e.g., MEK-1, TPK, EGFR, c-MET, TRKA, HER2)

Kinases and signaling proteins are crucial components of cellular communication pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making them important therapeutic targets. nih.govnih.govnih.gov

While a comprehensive kinase inhibition profile for this compound is not available, studies on related thiosemicarbazone derivatives have shown interactions with certain kinases. For example, some thiosemicarbazones have been observed to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR). researchgate.net The combination of EGFR inhibitors with inhibitors of other kinases, such as MEK, has been explored as a strategy to overcome resistance in cancer therapy. nih.govresearchgate.net

Research into pyrazine-2-carboxamide derivatives has also identified compounds with inhibitory activity against Tyrosine Kinase Receptor A (TRKA). ajchem-a.com However, specific data on the inhibition of MEK-1, TPK, c-MET, or HER2 by this compound or its direct analogues has not been found in the reviewed literature.

Table 2: Kinase Inhibition by Structurally Related Compound Classes This table is for illustrative purposes based on general findings for related compound classes and does not represent specific data for this compound.

| Kinase Target | Related Compound Class with Inhibitory Activity |

| EGFR | Thiosemicarbazones, Anilinoquinazolines |

| MEK-1 | Various small molecule inhibitors (often used in combination) |

| TRKA | Pyrazine-2-carboxamides |

| HER2 | Anilinoquinazolines |

| TPK | Data not available for related structures |

| c-MET | Data not available for related structures |

Structure Activity Relationship Sar Studies of 2 Acetyl N Benzylhydrazinecarbothioamide Derivatives

Correlations Between Chemical Structure and Biological Efficacy

The general observation is that even minor alterations to the peripheral groups attached to the core scaffold can lead to significant changes in biological outcomes. For instance, in a series of hydrazine-carbothioamide derivatives, different substitutions led to a range of inhibitory activities against enzymes like b-CA II and 15-LOX, with IC50 values spanning from micromolar to nanomolar concentrations. nih.gov This highlights a direct correlation between the chemical substituents and the resulting biological potency.

Impact of Substituent Modifications on Target Affinity and Selectivity

Modifications of substituents on the benzyl (B1604629) group and other parts of the 2-acetyl-N-benzylhydrazinecarbothioamide scaffold have a profound impact on target affinity and selectivity. The nature, position, and electronic properties of these substituents can dictate how the molecule binds to its biological target.

For example, in studies of related N-benzyl-2-phenylethanamine derivatives, the introduction of halogen atoms onto the aromatic rings significantly influenced their inhibitory activity against cholinesterases. rsc.org Brominated derivatives, in particular, showed the lowest IC50 values against acetylcholinesterase (AChE). rsc.org The presence of an iodine atom in one of the aromatic rings was found to dramatically increase the inhibition of butyrylcholinesterase (BChE). rsc.org This demonstrates that specific halogen substitutions can enhance potency and modulate selectivity between different enzyme isoforms.

Similarly, research on benzamide (B126) and picolinamide (B142947) derivatives showed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity against AChE and BChE. researchgate.net In a series of 2-(phenyl)amino-aceto-hydrazides, different substitution patterns on the aromatic ring led to the identification of highly potent eosinophil peroxidase (EPO) inhibitors, with IC50 values as low as 10 nM. nih.gov

The following table summarizes the impact of different substituents on the biological activity of related hydrazide and carbothioamide structures.

| Compound Class | Substituent Modification | Target Enzyme(s) | Observed Effect on Activity |

| Hydrazine-carbothioamides | Various aryl/heteroaryl substitutions | Carbonic Anhydrase II, 15-Lipoxygenase | Displayed a range of potent inhibitory activity (IC50 values from 0.13 µM to 10.23 µM) nih.gov |

| 2-(Benzamido) benzohydrazide (B10538) Derivatives | Phenyl ring substitutions (e.g., -OH, -OCH3) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 06 (IC50 = 0.09 µM for AChE) and 13 (IC50 = 0.10 µM for BChE) showed potency comparable to standard drug Donepezil nih.gov |

| N-benzyl-2-phenylethanamines | Halogenation (Br, I) on aromatic rings | AChE, BChE | Brominated derivatives showed highest potency against AChE; Iodinated derivative showed high potency against BChE rsc.org |

| Benzamide/Picolinamide Derivatives | Position of dimethylamine side chain | AChE, BChE | Markedly influenced inhibitory activity and selectivity researchgate.net |

Influence of Core Structure Variations on Biological Response

Altering the central chemical scaffold of this compound can lead to dramatic shifts in biological activity. This involves replacing the hydrazinecarbothioamide core with other heterocyclic or linear systems to explore new pharmacological profiles.

For instance, modifying the core to create 2-thiohydantoin (B1682308) derivatives resulted in compounds with potent anti-trypanosomal activity. nih.gov The 2-thiohydantoin moiety itself has been investigated for a wide range of applications, including as an anticarcinogenic, antiviral, and antimicrobial agent. nih.gov This indicates that the core structure is a key determinant of the therapeutic target.

In another example, the development of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which share an acetyl group feature but have a different heterocyclic core, yielded compounds with significant antimicrobial properties. nih.gov One derivative containing a 5-nitrofuran-2-yl substituent demonstrated a strong bactericidal effect, particularly against Staphylococcus species, without showing cytotoxicity to normal cell lines. nih.gov Comparing 1,3,4-oxadiazoles with their N-acetyl-1,3,4-oxadiazoline counterparts revealed that the acetylated compounds had significantly greater antimicrobial activity. nih.gov

Furthermore, investigations into benzamide and picolinamide derivatives revealed that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives, suggesting that the arrangement of nitrogen atoms within the aromatic core influences biological response. researchgate.net The benzimidazole (B57391) scaffold is another important pharmacophore, and its derivatives are known to possess a multitude of biological activities, including anticancer and antimicrobial effects. researchgate.net The versatility of the 2-acetylbenzimidazole (B97921) synthon, for example, allows for the creation of a wide array of biologically active heterocyclic compounds. researchgate.net

Computational Approaches to SAR Analysis and Pharmacophore Development

Computational methods are indispensable tools for modern SAR analysis, enabling the prediction of biological activity and the development of pharmacophore models for designing new derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide deep insights into the molecular interactions governing ligand-target binding.

Pharmacophore modeling has been successfully used to identify novel inhibitors. In one study, a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors was generated and used to screen a database of over 4 million compounds. nih.gov This computational approach led to the identification of a class of 2-(phenyl)amino-aceto-hydrazides as highly potent EPO inhibitors. nih.gov The generated model serves as a valuable tool for selecting future compounds for biological testing. nih.gov

Similarly, 2D and 3D-QSAR analyses have been developed for various compound classes, including chalcone (B49325) derivatives, to correlate molecular descriptors with their inhibitory activity against targets like monoamine oxidase B (MAO-B). nih.gov These models establish a mathematical relationship between the physicochemical properties of the molecules and their biological function, demonstrating a good correlation between experimental and theoretical results. nih.gov

Molecular docking studies are also frequently employed to elucidate the binding modes of these derivatives within the active sites of their target enzymes. For benzamide and picolinamide derivatives, docking revealed that a potent inhibitor could bind to both the catalytic and peripheral sites of AChE. researchgate.net Such studies support experimental findings and help explain the observed SAR, guiding the rational design of new, more effective molecules. researchgate.net

Pre Clinical Research and Pharmacological Efficacy Studies of 2 Acetyl N Benzylhydrazinecarbothioamide Derivatives

In vitro Efficacy Assessments in Relevant Disease Models

In vitro studies form the foundational stage of preclinical assessment, providing initial evidence of a compound's biological activity in a controlled laboratory setting. These assays utilize cell lines derived from various diseases to screen for potential therapeutic effects.

Derivatives of hydrazinecarbothioamide have been investigated for their ability to inhibit the growth of cancer cells. A study on novel analogues, specifically substituted-(E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] researchgate.netnih.govoxazin-4-yl)propyl) hydrazine-1-carbothioamides, demonstrated a range of antiproliferative activity against several human tumor cell lines. researchgate.net The efficacy is typically measured by the GI50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.

In this research, several compounds showed promising activity. Notably, compound 9g was particularly effective against the MIAPACA human pancreatic carcinoma cell line with a GI50 of 0.18 µM, while compound 9a showed significant activity against the IMR-32 human neuroblastoma cell line with a GI50 of 0.23 µM. researchgate.net These findings indicate that specific structural modifications to the hydrazinecarbothioamide scaffold can yield compounds with potent and selective anticancer effects. researchgate.net Other related structures, such as benzimidazole (B57391) hydrazones and bis-benzimidazoles, have also shown potent antiproliferative activity against various cancer cell lines, including leukemia, cervix, breast, and colon carcinoma cells. nih.govnih.gov

| Compound | Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|---|

| 9a | IMR-32 | Neuroblastoma | 0.23 |

| 9g | MIAPACA | Pancreatic Carcinoma | 0.18 |

| 9b | Various | - | Promising Activity |

| 9d | Various | - | Promising Activity |

| 9i | Various | - | Promising Activity |

| 9j | Various | - | Promising Activity |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell. nih.gov

Research into novel derivatives has explored their potential to reverse MDR. In one study, derivatives of dihydroptychantol A, which shares structural similarities with some complex natural products, were synthesized and evaluated for their MDR reversal activity in chemoresistant cancer cell lines. nih.gov These derivatives were tested on adriamycin-resistant K562/A02 cells and vincristine-resistant KB/VCR cells. nih.gov

The results showed that several of the synthesized analogues could significantly increase the cytotoxicity of vincristine (B1662923) in the resistant KB/VCR cells. nih.gov The effectiveness of this reversal is quantified by the "reversal fold," which measures the degree to which the compound restores the sensitivity of resistant cells to a chemotherapy agent. Compounds 19 , 20 , and 21 demonstrated potent MDR reversal activities, with reversal folds ranging from 10.54 to 13.81, which was 3.2 to 4.3 times stronger than the parent natural product. nih.gov This suggests that these compounds may act as inhibitors of efflux pumps like the ABCB1 transporter, thereby restoring the efficacy of conventional anticancer drugs. nih.govnih.gov

| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold |

|---|---|---|---|

| Analogue 19 | KB/VCR (Vincristine-Resistant) | Vincristine | 10.54 - 13.81 |

| Analogue 20 | KB/VCR (Vincristine-Resistant) | Vincristine | 10.54 - 13.81 |

| Analogue 21 | KB/VCR (Vincristine-Resistant) | Vincristine | 10.54 - 13.81 |

| Intermediate 17 | KB/VCR (Vincristine-Resistant) | Vincristine | 10.54 - 13.81 |

In vivo Efficacy Assessments in Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models. These studies are crucial for understanding how a compound behaves in a complex biological system and for evaluating its efficacy in a disease model that mimics human conditions.

Hypernociception, or an increased sensitivity to pain, is a hallmark of inflammatory conditions. Animal models are widely used to study pain and to evaluate the efficacy of new analgesic and anti-inflammatory drugs. One common approach is to induce a local inflammatory response and measure the resulting pain-related behaviors.

While specific studies on 2-acetyl-N-benzylhydrazinecarbothioamide in temporomandibular joint pain were not identified, research on structurally related N-acylhydrazone derivatives has provided valuable insights. nih.gov In a carrageenan-induced inflammation model, which is suitable for evaluating local inflammatory responses, new naphthyl-N-acylhydrazone analogues were tested. The injection of carrageenan stimulates an inflammatory cascade, leading to the influx of leukocytes and the production of inflammatory mediators. nih.gov Pre-treatment with these derivatives caused a significant reduction in leukocyte migration to the site of inflammation, demonstrating potent anti-inflammatory effects. nih.gov Another relevant model involves inducing nociception with an intraperitoneal injection of acetic acid, which triggers the release of endogenous pain mediators like prostaglandins (B1171923) and cytokines. mdpi.com Studies with other derivatives in this model have also shown significant reductions in painful activity. mdpi.com

To understand the mechanism of action of a potential drug, researchers investigate its effect on molecular and cellular biomarkers in tissues. These biomarkers are measurable indicators of a biological state or condition and can reveal the pathways through which a compound exerts its effects.

In studies of N-acylhydrazone analogues in inflammation models, researchers analyzed key inflammatory mediators. nih.gov The compounds were found to significantly reduce the production of nitric oxide (NO) and interleukin-1β (IL-1β), two critical molecules involved in the inflammatory process. nih.gov This indicates that the anti-inflammatory activity of these compounds is, at least in part, due to their ability to suppress the production of these pro-inflammatory biomarkers. nih.gov Other related compounds have been investigated for their ability to inhibit enzymes central to the inflammatory pathway, such as cyclooxygenases (COX) and phospholipase A2, the latter of which is responsible for releasing the precursor to inflammatory prostaglandins. nih.gov

| Compound | Biomarker | Effect | Model |

|---|---|---|---|

| LASSBio-2039 | Leukocyte Migration | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2039 | Nitric Oxide (NO) | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2039 | Interleukin-1β (IL-1β) | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2040 | Leukocyte Migration | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2040 | Nitric Oxide (NO) | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2040 | Interleukin-1β (IL-1β) | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2041 | Leukocyte Migration | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2041 | Nitric Oxide (NO) | Significant Reduction | Carrageenan-induced inflammation |

| LASSBio-2041 | Interleukin-1β (IL-1β) | Significant Reduction | Carrageenan-induced inflammation |

The path from a promising chemical entity to a successful new drug is exceptionally long, costly, and fraught with high rates of attrition. researchgate.net Preclinical research is guided by a set of rigorous principles designed to ensure the quality and reliability of the data generated. A fundamental distinction is made between exploratory and confirmatory research. nih.gov Exploratory studies are often curiosity-driven and aim to generate hypotheses about a disease or potential drug targets. Confirmatory studies, on the other hand, are designed to rigorously test a specific, predefined hypothesis in a relevant animal model. nih.gov

A well-designed preclinical study must clearly define its hypothesis, the experimental groups (e.g., drug vs. vehicle), the experimental unit (the individual animal), and the sample size needed to achieve statistical power. nih.gov Outcome measures, or the endpoints used to assess the results, must be precise and relevant to the disease being studied. The entire process requires deep knowledge of scientific, technical, and legal matters, including the regulations that govern the admission of new drug candidates into clinical trials. researchgate.net The ultimate goal of this comprehensive preclinical evaluation is to build a strong evidence base to justify moving a compound forward into human testing.

Future Research Directions for 2 Acetyl N Benzylhydrazinecarbothioamide

Advanced Mechanistic Elucidation and Target Validation Studies

A precise understanding of the molecular mechanism of action is fundamental to the rational development of 2-acetyl-N-benzylhydrazinecarbothioamide as a therapeutic agent. While thiosemicarbazones are generally known to interact with biological systems through metal chelation and inhibition of key enzymes, the specific targets of this particular compound require rigorous validation. nih.govresearchgate.net

Future research should focus on:

Target Identification and Validation: Thiosemicarbazones have been reported to inhibit enzymes crucial for cell proliferation and survival, such as ribonucleotide reductase (RR) and topoisomerase II (Topo II). nih.govnih.gov It is critical to determine if this compound acts on these or other targets. Molecular docking studies can predict binding affinities to proteins like RR and Topo II, providing initial hypotheses for experimental validation. nih.govnih.gov

Investigation of Signaling Pathways: The compound's effect on critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulates cell growth and survival, should be investigated. nih.gov Gene enrichment analysis following cell treatment can reveal which pathways are significantly modulated. nih.gov

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Systematic structural modification of the this compound scaffold is a promising strategy for developing next-generation analogues with superior therapeutic profiles. Structure-activity relationship (SAR) studies are essential to identify which molecular features are critical for potency and to tune the molecule for higher selectivity towards its intended biological target, thereby minimizing off-target effects.

Key strategies for analogue development include:

Systematic Substituent Modification: The potency and selectivity of thiosemicarbazones can be dramatically altered by adding different substituents to their aromatic rings. mdpi.comnih.gov For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) or electron-donating groups can significantly enhance activity. nih.gov A library of analogues should be synthesized by modifying the benzyl (B1604629) and acetyl portions of the parent molecule to explore these effects systematically.

Improving Selectivity: Research has shown that even minor positional changes of a substituent (e.g., 3-fluoro vs. 4-fluoro) can alter the activity profile against different targets. nih.gov Future work should focus on creating analogues that exhibit high selectivity for cancer cells over non-tumor cells, a critical feature for reducing toxicity in potential clinical applications. mdpi.comnih.gov

Homologous Series Synthesis: The synthesis and evaluation of homologous series, for example by varying the length of an alkyl chain, can help optimize properties like membrane permeability and target engagement. nih.govnih.gov

The following table outlines a hypothetical SAR study to enhance the properties of this compound.

| Modification Site | Example Substituents | Desired Outcome |

| Benzyl Ring | Fluoro (F), Trifluoromethyl (CF3), Methoxy (OCH3) | Enhanced potency, altered selectivity. nih.gov |

| N-benzyl Moiety | Substitution with other aryl or alkyl groups | Improved target binding and pharmacokinetic properties. |

| Thioamide Group | Formation of metal complexes (e.g., with Pd(II), Cu(II)) | Increased cytotoxicity and stability. nih.govmdpi.com |

Integration of Multi-Omics Data in Pre-clinical Evaluation Pipelines

To gain a comprehensive, unbiased understanding of the cellular response to this compound, future preclinical studies must integrate multi-omics approaches. This strategy moves beyond single-target validation to provide a holistic view of the drug's impact on global cellular processes.

Future research should incorporate:

Transcriptomics and Proteomics: Analyzing changes in gene (RNA-seq) and protein expression in cells treated with the compound can reveal the full spectrum of affected biological pathways and confirm downstream effects of target engagement.

Metabolomics: Studying the global metabolic profile of treated cells can identify disruptions in key metabolic pathways that may be crucial to the compound's therapeutic effect or potential toxicity.

Genomic and Methylation Analysis: Utilizing data from large-scale databases, such as The Cancer Genome Atlas (TCGA), can help identify genomic or epigenetic features (e.g., specific mutations or DNA methylation patterns) in cancer cells that correlate with sensitivity or resistance to the compound. nih.gov This can aid in identifying patient populations most likely to respond to the therapy and in constructing robust prognosis prediction models. nih.gov

By leveraging these advanced analytical techniques, researchers can build a detailed systems-level understanding of the compound's activity, identify biomarkers for patient stratification, and uncover novel mechanisms of action or resistance.

Q & A

Q. What are the standard synthetic protocols for 2-acetyl-N-benzylhydrazinecarbothioamide and its analogs?

The compound is typically synthesized via acetylation or alkylation of hydrazinecarbothioamide precursors. For example:

- Acetylation : Reacting hydrazinecarbothioamide derivatives (e.g., 2a,b in ) with acetic anhydride under reflux yields acetylated products (e.g., 3a,b) .

- Alkylation : Ethyl iodide can alkylate hydrazinecarbothioamides to form N-ethyl derivatives (e.g., compound 4 in ). Characterization involves IR (C=O stretch at ~1680–1690 cm⁻¹, C=S at ~1180 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 10–12 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the structure of this compound confirmed experimentally?

Key methods include:

- X-ray crystallography : Determines bond lengths and angles (e.g., C=S bond ~1.67 Å, N–N bond ~1.38 Å, as seen in ) .

- Spectroscopy :

- IR : Peaks for C=O (amide I band), C=S, and NH stretches .

- NMR : Distinct signals for benzyl protons (δ 4.5–5.0 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Critical factors include:

- Reaction conditions : Prolonged reflux (4–6 hours) in ethanol or acetic anhydride improves acetylation efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate alkylation steps, though this requires further validation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?

Variations in microbial strains, assay protocols, or compound purity can explain discrepancies. For example:

Q. What mechanistic hypotheses exist for the biological activity of this compound?

Proposed mechanisms include:

- Enzyme inhibition : The thioamide moiety may chelate metal ions in microbial enzymes (e.g., urease or DNA gyrase), disrupting function .

- Membrane disruption : Hydrophobic benzyl groups could interact with lipid bilayers, as suggested by docking studies on analogous compounds ( ) .

Q. How do crystallographic and DFT studies inform reactivity predictions for this compound?

- X-ray data : Reveal planar hydrazinecarbothioamide cores, favoring π-stacking interactions in protein binding () .

- DFT calculations : Predict nucleophilic sites (e.g., sulfur atoms with high Fukui indices) for targeted derivatization .

Methodological Recommendations

- Synthetic reproducibility : Always report solvent purity, reaction time, and temperature.

- Activity assays : Include positive controls (e.g., ciprofloxacin for bacteria) and validate with triplicate experiments.

- Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding modes to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.